The derivatives of 4-methoxybenzenesulfonamide exhibit their biological activities through different mechanisms of action. For instance, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have been synthesized and shown to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme over cyclooxygenase-1 (COX-1). The introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring notably increased COX-1/COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor, JTE-522, which is in phase II clinical trials for various inflammatory conditions1.
Another study focused on 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties, which were evaluated for their inhibition of human carbonic anhydrase (CA) isoforms. These compounds demonstrated potent inhibition of CAs, particularly isoforms VII and XIV, which are relevant to anticonvulsant activity. The differences in the active sites' hydrophobicity of the isoforms modulate the affinity of the inhibitors2.
Furthermore, N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides were synthesized and found to inhibit acetylcholinesterase, an enzyme associated with Alzheimer’s disease. The inhibitory effects were evaluated, and one compound in particular showed significant activity, suggesting competitive inhibition and the formation of an irreversible enzyme-inhibitor complex3.
The applications of 4-methoxybenzenesulfonamide derivatives span across various fields, particularly in medicinal chemistry. In the context of anti-inflammatory drugs, the COX-2 selective inhibitors derived from 4-methoxybenzenesulfonamide are being developed for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain1.
In the field of neurology, derivatives of 4-methoxybenzenesulfonamide have been studied for their anticonvulsant properties through the inhibition of specific CA isoforms, which could lead to the development of new treatments for seizure disorders2.
For Alzheimer’s disease, the synthesized sulfonamides derived from 4-methoxyphenethylamine have shown promising results as acetylcholinesterase inhibitors, which could potentially lead to the development of novel therapeutic agents for managing this neurodegenerative condition3.
Additionally, new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors, indicating possible applications in cancer therapy4.
Moreover, 4-methoxybenzene-1,3-isophthalamides have been synthesized and assessed for their in vitro activities on anti-platelet aggregation, revealing potential as novel anti-platelet drugs6.
CAS No.: 30784-30-6
CAS No.: 135-37-5
CAS No.:
CAS No.:
CAS No.: